3,4-Dibromo-7-chloro-8-methylquinoline
Description
Structure
3D Structure
Properties
CAS No. |
1211717-53-1 |
|---|---|
Molecular Formula |
C10H6Br2ClN |
Molecular Weight |
335.423 |
IUPAC Name |
3,4-dibromo-7-chloro-8-methylquinoline |
InChI |
InChI=1S/C10H6Br2ClN/c1-5-8(13)3-2-6-9(12)7(11)4-14-10(5)6/h2-4H,1H3 |
InChI Key |
TUAXFMGYVPZCBV-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC2=C(C(=CN=C12)Br)Br)Cl |
Synonyms |
7-Chloro-3,4-dibromo-8-methylquinoline |
Origin of Product |
United States |
Foundational & Exploratory
Pharmacophore Analysis of 7-Chloro-8-Methylquinoline Scaffolds
An In-Depth Technical Guide:
Abstract
The quinoline ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically approved drugs and biologically active compounds.[1][2] Its rigid, planar structure and versatile synthetic accessibility make it an ideal framework for the rational design of novel therapeutics.[3][4] This guide focuses on a specific, strategically substituted core: the 7-chloro-8-methylquinoline scaffold. We will provide an in-depth exploration of pharmacophore analysis as the primary computational tool to unlock the therapeutic potential of its derivatives. This document is intended for researchers, medicinal chemists, and drug development professionals, offering a blend of foundational principles, detailed experimental workflows, and field-proven insights to guide the discovery of next-generation drug candidates based on this promising scaffold.
Chapter 1: The Quinoline Scaffold: A Privileged Structure in Medicinal Chemistry
The term "privileged structure" refers to a molecular framework that is capable of binding to multiple, distinct biological targets with high affinity.[2] The quinoline scaffold, a fused bicyclic heterocycle of benzene and pyridine, exemplifies this concept.[5] Its unique combination of structural rigidity, electronic properties, and numerous sites for chemical modification allows for the precise tuning of its pharmacological profile.[3][5]
Derivatives of quinoline have demonstrated an exceptionally broad spectrum of biological activities, including:
-
Anticancer: As topoisomerase and kinase inhibitors.[2]
-
Antibacterial and Antifungal. [4]
-
Antiviral and Anti-HIV. [4]
-
Neuroprotective: In the context of complex CNS disorders.[3]
This versatility arises from the scaffold's ability to present functional groups in a well-defined three-dimensional orientation, enabling specific interactions—such as hydrogen bonds, hydrophobic contacts, and π-π stacking—with protein targets.[1] The functionalization at different positions on the quinoline ring system significantly influences the resulting compound's activity, a key principle in structure-activity relationship (SAR) studies.[5]
Chapter 2: The 7-Chloro-8-Methylquinoline Core: Strategic Importance
Within the vast chemical space of quinoline derivatives, the 7-chloro-8-methylquinoline core offers distinct advantages for drug design. The specific substitution pattern is not arbitrary; it is a strategic choice guided by established medicinal chemistry principles.
-
The 7-Chloro Group: The electron-withdrawing nature of the chlorine atom at the 7-position significantly modulates the electronic distribution of the entire ring system. This can influence the pKa of the quinoline nitrogen, affecting its ionization state at physiological pH and its ability to act as a hydrogen bond acceptor. Furthermore, the 7-position is often involved in key interactions within target binding sites, and the chloro-substituent can serve as a handle for further synthetic elaboration via cross-coupling reactions.[8][9] Studies on 7-chloroquinoline derivatives have repeatedly demonstrated potent anticancer and antimalarial activities.[6][10][11]
-
The 8-Methyl Group: The methyl group at the 8-position introduces steric bulk in the direct vicinity of the heterocyclic nitrogen. This can enforce a specific conformation (torsion angle) upon substituents at neighboring positions, which can be critical for achieving selectivity for a desired target. This steric influence can also shield the nitrogen from metabolic degradation, potentially improving the pharmacokinetic profile of the molecule.
The combination of these two substituents creates a unique electronic and steric profile, making the 7-chloro-8-methylquinoline scaffold a compelling starting point for developing targeted therapies.
Chapter 3: Fundamentals of Pharmacophore Analysis
Pharmacophore modeling is a cornerstone of computer-aided drug design (CADD) that moves beyond the 2D chemical structure to focus on the 3D arrangement of essential molecular features responsible for biological activity.[12][13] A pharmacophore is an abstract representation of these features and their spatial relationships.[12]
3.1 Key Pharmacophoric Features
The common features used to define a pharmacophore model are summarized below.
| Feature | Abbreviation | Description |
| Hydrogen Bond Acceptor | HBA | A Lewis base capable of accepting a hydrogen bond (e.g., carbonyl oxygen, amine nitrogen). |
| Hydrogen Bond Donor | HBD | A functional group capable of donating a hydrogen atom to a hydrogen bond (e.g., hydroxyl, amine). |
| Hydrophobic | H | A non-polar group that forms favorable interactions with hydrophobic regions of a target (e.g., alkyl, aryl). |
| Aromatic Ring | AR | A planar, cyclic, conjugated ring system capable of π-π stacking interactions. |
| Positive Ionizable | PI | A group that is likely to carry a positive charge at physiological pH (e.g., amine). |
| Negative Ionizable | NI | A group that is likely to carry a negative charge at physiological pH (e.g., carboxylic acid). |
3.2 Methodological Approaches
There are two primary, complementary approaches to generating a pharmacophore model, the choice of which is dictated by the available knowledge of the biological target.[12][14]
-
Ligand-Based Pharmacophore Modeling: This approach is used when the 3D structure of the biological target is unknown, but a set of molecules with known activity exists.[14] The method involves aligning a set of active compounds and identifying the common chemical features that are essential for their bioactivity.[12]
-
Structure-Based Pharmacophore Modeling: When a high-resolution 3D structure of the target protein (e.g., from X-ray crystallography or cryo-EM) is available, this method can be employed.[14] The model is built by analyzing the key interaction points between the protein and a known bound ligand, or by directly mapping the chemical properties of the binding pocket itself.[15]
The overall drug discovery workflow integrating these methods is visualized below.
Caption: Workflow for ligand-based pharmacophore model generation.
4.2 Protocol: Structure-Based Pharmacophore Modeling
This is the preferred method when a high-quality 3D structure of the target protein bound to a ligand is available.
Step-by-Step Methodology:
-
Prepare the Protein-Ligand Complex:
-
Obtain the structure from a database like the Protein Data Bank (PDB).
-
Prepare the structure: add hydrogens, assign bond orders, remove water molecules not involved in key interactions, and optimize the hydrogen-bonding network.
-
-
Identify Key Interactions:
-
Analyze the binding pocket to identify all significant interactions between the ligand and the protein residues (hydrogen bonds, ionic bonds, hydrophobic contacts, etc.).
-
-
Generate Interaction Map:
-
Software tools can automatically convert these interaction points into a set of pharmacophoric features with specific locations and vectors within the binding site.
-
-
Create Exclusion Volumes:
-
Define "exclusion volumes" based on the protein's atomic coordinates. These are regions in space that a potential ligand cannot occupy, which helps refine the screening process by removing compounds that would clash with the receptor.
-
-
Refine and Finalize the Model:
-
Review the automatically generated features. It may be necessary to manually add, remove, or merge features based on expert knowledge of the system's SAR to create the final, robust model.
-
Caption: Workflow for structure-based pharmacophore model generation.
4.3 The Pillar of Trustworthiness: Model Validation
A pharmacophore model is only useful if it can reliably distinguish active compounds from inactive ones. Validation is a non-negotiable step.
-
Internal Validation (Test Set):
-
The model, built using the training set, is used to screen the test set (which was not used in model creation).
-
A good model should correctly identify the active compounds in the test set as "hits" and rank them highly.
-
-
External Validation (Decoy Set):
-
A large database of "decoys" (molecules assumed to be inactive, often with similar physicochemical properties but different topology) is screened alongside the known actives.
-
Key metrics are calculated to assess the model's predictive power.
-
Key Validation Metrics:
| Metric | Description | Desired Value |
| Enrichment Factor (EF) | Measures how much better the model is at finding actives compared to random selection. EF = (% Actives in Hit List) / (% Actives in Database). | High |
| Güner-Henry (GH) Score | A comprehensive score that considers the percentage of actives found in the hit list, the percentage of hits in the database, and the enrichment factor. | 0.7 - 1.0 |
| Receiver Operating Characteristic (ROC) Curve | A plot of the true positive rate vs. the false positive rate. The Area Under the Curve (AUC) indicates model quality. | AUC > 0.7 |
Chapter 5: Application: Virtual Screening and Hit Identification
With a validated pharmacophore model in hand, the next step is to use it as a 3D search query to find novel molecules with the potential for biological activity. [15][16]
Protocol: Pharmacophore-Based Virtual Screening
-
Prepare the Compound Library:
-
Select a large, multi-conformation chemical library (e.g., ZINC, Enamine, Mcule). These libraries can contain millions of purchasable compounds.
-
-
Screen the Library:
-
The screening software will rapidly assess each conformer of each molecule in the library to see if it can match the pharmacophoric features of the query model, both in type and 3D orientation.
-
-
Rank and Score Hits:
-
Molecules that match the model are scored based on how well they fit (e.g., RMSD of feature alignment, volume overlap). [17]This produces a ranked "hit list."
-
-
Post-Screening Filtering (Crucial for Efficiency):
-
The initial hit list can be large. It must be refined to prioritize the most promising candidates for synthesis or purchase.
-
ADMET Prediction: Use computational models to predict Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. This helps eliminate compounds likely to fail later in development. [15] * Physicochemical Property Filtering: Apply rules like Lipinski's Rule of Five to select for compounds with drug-like properties.
-
Molecular Docking: For structure-based projects, the top hits from the pharmacophore screen can be docked into the protein's binding site to further refine the list based on predicted binding affinity and pose. [13] The final output is a manageable list of high-potential hits, ready for experimental validation.
-
Chapter 6: Hypothetical Case Study: A Pharmacophore Model for a 7-Chloro-8-Methylquinoline-Based Kinase Inhibitor
To illustrate the concepts, let's propose a hypothetical pharmacophore model for a kinase inhibitor based on our scaffold. Kinases are a common target for quinoline-based drugs. [2] The ATP binding site of many kinases contains a "hinge" region that forms key hydrogen bonds with inhibitors. A common motif is an HBA-HBD pair. Our model will incorporate this.
Hypothetical Model Features:
-
HBA 1: The quinoline nitrogen, forming a hydrogen bond with the kinase hinge region.
-
HBD 1: An amine substituent at the 4-position, also interacting with the hinge.
-
AR 1: The quinoline ring itself, occupying a hydrophobic pocket.
-
H 1: A hydrophobic feature representing a substituent designed to target a deeper hydrophobic pocket.
Caption: A 7-chloro-8-methylquinoline derivative mapping to a pharmacophore.
Virtual Screening Results Simulation:
After screening a 1-million compound library, the following table summarizes the properties of the top 3 hypothetical hits.
| Hit ID | Fitness Score | Molecular Weight ( g/mol ) | logP | Predicted Target Affinity (nM) |
| Hit-01 | 2.85 | 412.5 | 3.8 | 55 |
| Hit-02 | 2.79 | 388.4 | 3.2 | 98 |
| Hit-03 | 2.71 | 435.6 | 4.1 | 120 |
These hits would then proceed to molecular docking and subsequent experimental validation.
Chapter 7: Conclusion and Future Perspectives
The 7-chloro-8-methylquinoline scaffold represents a highly promising starting point for the development of novel therapeutics. Pharmacophore analysis provides a powerful, resource-efficient computational framework to navigate the vast chemical space and identify potent and selective modulators of biological targets. By integrating both ligand- and structure-based methods, and adhering to rigorous validation protocols, research teams can significantly increase the probability of success in their drug discovery campaigns.
Future advancements will likely involve the deeper integration of machine learning and artificial intelligence with pharmacophore modeling. These approaches can create more dynamic and adaptive models, improve the accuracy of ADMET predictions, and even be used for applications like drug repurposing and side-effect prediction. [14][15]As computational power continues to grow, the synergy between rational design, guided by pharmacophore analysis, and innovative chemistry will continue to be a primary driver in delivering the next generation of medicines.
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Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. (2023). Frontiers. [Link]
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An In-depth Technical Guide to the Solubility Profile of 3,4-Dibromo-7-chloro-8-methylquinoline in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Solubility Landscape of a Novel Quinoline Derivative
In the realm of medicinal chemistry and materials science, the quinoline scaffold is a cornerstone for the development of novel therapeutic agents and functional materials.[1] The targeted derivatization of the quinoline ring system, as seen in 3,4-Dibromo-7-chloro-8-methylquinoline , allows for the fine-tuning of its physicochemical and biological properties. However, the successful application of such a compound in any experimental or developmental setting is fundamentally predicated on a thorough understanding of its solubility profile. A compound's solubility dictates its bioavailability, ease of formulation, and its behavior in various chemical reactions and purification processes.[2][3]
This technical guide addresses the critical need for a comprehensive understanding of the solubility of 3,4-Dibromo-7-chloro-8-methylquinoline. Due to the novelty of this specific derivative, publicly available, empirical solubility data is scarce. Therefore, this document will serve as both a predictive guide and a practical manual. We will first dissect the molecular structure to anticipate its solubility characteristics. Subsequently, we will provide a robust, step-by-step experimental protocol for researchers to determine the solubility profile in their own laboratories. This guide is designed to empower researchers with the foundational knowledge and practical tools necessary to confidently and accurately characterize the solubility of this and similar complex organic molecules.
Section 1: Molecular Structure and Predicted Solubility Behavior
The solubility of a compound is intrinsically linked to its molecular structure.[4] The structure of 3,4-Dibromo-7-chloro-8-methylquinoline, a poly-halogenated aromatic heterocycle, provides several clues to its likely behavior in organic solvents.
-
The Quinoline Core: The quinoline ring system itself is a weakly basic aromatic heterocycle.[5] While quinoline has some solubility in water, this is often limited, and its derivatives are generally more soluble in organic solvents.[5]
-
Halogenation: The presence of three halogen substituents (two bromine atoms and one chlorine atom) significantly increases the molecular weight and the overall lipophilicity of the molecule. Halogenation can also introduce specific interactions, such as halogen bonding, which can influence solubility in certain halogenated solvents.[6]
-
Methyl Group: The methyl group at the 8-position is an electron-donating group that adds to the nonpolar character of the molecule.
-
Polarity: The nitrogen atom in the quinoline ring introduces a dipole moment, lending the molecule a degree of polarity. However, the extensive halogenation and the methyl group are expected to result in a molecule that is predominantly nonpolar to moderately polar.
Based on these structural features, it is predicted that 3,4-Dibromo-7-chloro-8-methylquinoline will exhibit poor solubility in highly polar protic solvents like water and limited solubility in lower alcohols such as methanol and ethanol. Conversely, it is expected to have significantly better solubility in a range of nonpolar and polar aprotic organic solvents.
The following diagram illustrates the logical flow for predicting the solubility of an organic compound based on its structural characteristics.
Caption: Predictive workflow for assessing compound solubility based on its structure.
Section 2: A Practical Guide to Solvent Selection
The principle of "like dissolves like" is a fundamental concept in predicting solubility.[7] Solvents with polarities similar to the solute are more likely to be effective. For 3,4-Dibromo-7-chloro-8-methylquinoline, a systematic approach to solvent screening is recommended. The following table provides a starting point for solvent selection, categorized by polarity and type.
| Solvent Class | Examples | Predicted Solubility of 3,4-Dibromo-7-chloro-8-methylquinoline | Rationale |
| Nonpolar | Toluene, Hexane, Diethyl Ether | Good to Moderate | The nonpolar nature of these solvents should effectively solvate the largely nonpolar, halogenated aromatic structure. |
| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate | Good | These solvents possess a dipole moment capable of interacting with the polar quinoline nitrogen, without the hydrogen bonding that can hinder solubility of non-protic solutes. |
| Polar Aprotic (High Polarity) | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile | Very Good to Moderate | These are strong solvents that can often dissolve a wide range of organic compounds. Their high polarity may offer good solvating power. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Low to Moderate | The hydrogen-bonding network of these solvents may not favorably interact with the non-protic, lipophilic solute. |
| Highly Polar Protic | Water | Poor | The high degree of halogenation and the hydrocarbon nature of the molecule make it highly unlikely to be soluble in water. |
Section 3: Experimental Protocol for Determining Solubility
The following is a detailed, step-by-step protocol for the experimental determination of the solubility of 3,4-Dibromo-7-chloro-8-methylquinoline. This method is based on the isothermal shake-flask method, a reliable and widely used technique.[8]
Materials and Equipment
-
3,4-Dibromo-7-chloro-8-methylquinoline (solid)
-
A selection of organic solvents (see table above)
-
Analytical balance (accurate to at least 0.1 mg)
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Syringe filters (0.22 µm or 0.45 µm, compatible with the chosen solvents)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Experimental Workflow
The following diagram outlines the key stages of the experimental workflow for determining the solubility of the target compound.
Caption: Experimental workflow for the determination of solubility.
Step-by-Step Procedure
-
Preparation of the Saturated Solution:
-
Accurately weigh an excess amount of 3,4-Dibromo-7-chloro-8-methylquinoline into a vial. The amount should be sufficient to ensure that undissolved solid remains after equilibration.
-
Add a precise volume of the chosen organic solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a shaker or incubator set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24 to 48 hours). A preliminary time-course study can be performed to determine the optimal equilibration time.
-
-
Sampling and Sample Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved microparticles.
-
Accurately dilute the filtered sample with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.
-
-
Analysis and Quantification:
-
Prepare a series of standard solutions of 3,4-Dibromo-7-chloro-8-methylquinoline of known concentrations.
-
Analyze the standard solutions and the diluted sample using a validated HPLC or UV-Vis spectrophotometric method.
-
Construct a calibration curve by plotting the analytical response (e.g., peak area or absorbance) versus the concentration of the standard solutions.
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the original concentration of the saturated solution, taking into account the dilution factor. This value represents the solubility of the compound in the specific solvent at the given temperature.
-
Section 4: Factors Influencing Solubility and Troubleshooting
Several factors can influence the solubility of 3,4-Dibromo-7-chloro-8-methylquinoline and should be considered during experimental work and data interpretation.
-
Temperature: The solubility of solids in liquids is generally temperature-dependent.[4] For most organic compounds, solubility increases with increasing temperature. It is crucial to control the temperature during the experiment and to report the temperature at which the solubility was determined.
-
pH: As a quinoline derivative, the nitrogen atom can be protonated under acidic conditions.[1][5] This would form a salt, which is expected to have significantly higher solubility in polar protic solvents, including water. Therefore, the pH of the medium can dramatically affect solubility. For non-aqueous organic solvents, the effect of pH is less direct but can be relevant if acidic or basic impurities are present.
-
Polymorphism: The crystalline form of the solid can impact its solubility. Different polymorphs of the same compound can have different lattice energies and, consequently, different solubilities. It is advisable to characterize the solid form of the starting material (e.g., by X-ray powder diffraction) to ensure consistency.
-
Solvent Purity: The presence of impurities in the solvent, particularly water, can affect the measured solubility. Using high-purity, anhydrous solvents is recommended for accurate and reproducible results.
Conclusion
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Methodological & Application
Application Notes & Protocols: Palladium-Catalyzed Suzuki-Miyaura Coupling at the C3 and C4 Positions
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of C3 and C4 Functionalization
The precise functionalization of heterocyclic and aromatic scaffolds is a cornerstone of modern drug discovery and materials science. Among the myriad of synthetic tools available, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out for its robustness, functional group tolerance, and broad applicability in forging carbon-carbon bonds.[1] This guide focuses on the nuanced and often challenging application of this powerful reaction to the C3 and C4 positions of various ring systems.
Historically, direct functionalization often favored the more electronically activated or sterically accessible positions, such as C2 in many nitrogen-containing heterocycles.[2] However, the ability to selectively introduce molecular complexity at the C3 and C4 positions unlocks novel chemical space, enabling the synthesis of unique isomers and analogues of biologically active compounds and advanced materials.[3][4][5] This guide provides an in-depth exploration of the mechanistic principles, practical strategies, and detailed protocols for achieving regioselective Suzuki-Miyaura couplings at these less conventional sites.
Mechanistic Underpinnings: The Suzuki-Miyaura Catalytic Cycle
A thorough understanding of the Suzuki-Miyaura catalytic cycle is paramount to troubleshooting and optimizing these reactions. The generally accepted mechanism proceeds through three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[1][6][7][8]
-
Oxidative Addition: The cycle commences with the oxidative addition of an organic halide (or triflate) to a low-valent palladium(0) complex. This step, often rate-determining, involves the insertion of the palladium center into the carbon-halogen bond, forming a palladium(II) intermediate.[8][9] The reactivity of the organic halide typically follows the trend I > Br > Cl >> F.[10] For less reactive halides like chlorides, the use of electron-rich and bulky phosphine ligands is often necessary to facilitate this step.[6][8][11]
-
Transmetalation: This step involves the transfer of the organic group from the organoboron reagent to the palladium(II) center. The presence of a base is crucial here, as it activates the boronic acid to form a more nucleophilic boronate species, which then readily undergoes transmetalation.[12][13][14] The choice of base can significantly influence the reaction rate and yield.[14]
-
Reductive Elimination: The final step is the reductive elimination from the diarylpalladium(II) intermediate, which forms the new carbon-carbon bond of the desired product and regenerates the active palladium(0) catalyst, allowing the cycle to continue.[1][6]
Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.
Strategies for Achieving C3 and C4 Regioselectivity
Achieving regioselective coupling at the C3 or C4 position, especially in the presence of other potentially reactive sites, requires careful control over the reaction conditions. The primary strategies revolve around exploiting the inherent electronic and steric differences within the substrate or by employing directing groups.
Ligand-Controlled Regioselectivity
The choice of ligand is arguably the most critical factor in controlling regioselectivity.[15][16][17][18] Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) can sterically hinder approach to a more accessible position, thereby favoring reaction at a less hindered site. Conversely, electronic effects of the ligand can modulate the reactivity of the palladium center, influencing its preference for oxidative addition at different C-X bonds.
For instance, in the case of 2,4-dichloropyridines, the use of a bulky N-heterocyclic carbene (NHC) ligand such as IPr has been shown to favor C4-selective Suzuki coupling.[19] This is a departure from the typically observed C2 reactivity.
Substrate-Directed Control
The intrinsic electronic properties of the substrate play a significant role. In polyhalogenated systems, the site of oxidative addition often correlates with the most electron-deficient carbon-halogen bond. For example, in 2,4,6-trihalogenopyrido[2,3-d]pyrimidines, the Suzuki-Miyaura coupling proceeds regioselectively at the C4 position, which is the most electron-deficient site.[20]
Directing Group Strategies
The use of directing groups is a powerful strategy to achieve C-H functionalization at specific positions that are otherwise unreactive.[4] While more commonly associated with C-H activation, the principles can be extended to cross-coupling reactions. For indole scaffolds, the installation of a directing group on the nitrogen atom can guide the palladium catalyst to the C7 position, while a directing group at the C3 position can facilitate functionalization at the C4 and C5 positions.[21]
Experimental Protocols
General Considerations:
-
Reagent Purity: The quality of the palladium catalyst, ligands, base, and boronic acid is critical. Boronic acids can be prone to degradation and should ideally be fresh or purified before use.[11][22]
-
Inert Atmosphere: All Suzuki-Miyaura couplings should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the palladium catalyst and phosphine ligands.[8]
-
Solvent Degassing: Solvents should be thoroughly degassed to remove dissolved oxygen, which can lead to catalyst deactivation and unwanted side reactions like homocoupling of the boronic acid.[8][23]
Protocol 1: C4-Selective Suzuki-Miyaura Coupling of 2,4-Dichloropyridine[20][25]
This protocol describes the C4-selective arylation of 2,4-dichloropyridine, a challenging substrate where C2 reactivity is often favored.
Materials:
-
2,4-Dichloropyridine
-
Arylboronic acid (1.2 equivalents)
-
(η³-1-tBu-indenyl)Pd(SIPr)(Cl) precatalyst (3 mol%)
-
Potassium fluoride (KF) (2.0 equivalents)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To an oven-dried Schlenk flask, add 2,4-dichloropyridine (1.0 mmol), the arylboronic acid (1.2 mmol), and KF (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Under a positive pressure of the inert gas, add the (η³-1-tBu-indenyl)Pd(SIPr)(Cl) precatalyst (0.03 mmol).
-
Add anhydrous, degassed THF (5 mL) via syringe.
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Expected Outcome: The major product will be the C4-arylated 2-chloropyridine. Regioselectivity can be confirmed by NMR spectroscopy.
Protocol 2: C3-Arylation of SEM-Protected Pyrrole via Suzuki-Miyaura Coupling[26][27][28]
This protocol details the synthesis of C3-arylpyrroles starting from a protected bromopyrrole.
Materials:
-
3-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrole
-
Arylboronic acid (1.5 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (10 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 equivalents)
-
Dioxane/Water (4:1 v/v)
Procedure:
-
In a reaction vessel, combine 3-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrole (1.0 mmol), the arylboronic acid (1.5 mmol), and Cs₂CO₃ (2.0 mmol).
-
Add Pd(PPh₃)₄ (0.1 mmol) to the vessel.
-
Evacuate and backfill the vessel with an inert gas.
-
Add the degassed dioxane/water solvent mixture (5 mL).
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
Expected Outcome: The desired C3-arylated pyrrole derivative will be obtained in moderate to excellent yield.
Data Presentation
| Substrate | Position | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 2,4-Dichloropyridine | C4 | (η³-1-tBu-indenyl)Pd(SIPr)(Cl) | KF | THF | RT | 60-85 | [19] |
| 3-Bromo-SEM-pyrrole | C3 | Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane/H₂O | 90 | 75-95 | [24] |
| 2,4,6-Trichloropyrido[2,3-d]pyrimidine | C4 | Pd(PPh₃)₄ | K₂CO₃ | Toluene | Reflux | 70-88 | [20] |
| 4-Substituted 1H-Indazole | C7 | Pd catalyst | Base | Solvent | Varies | Varies |
Table 1: Representative examples of regioselective Suzuki-Miyaura couplings at C3 and C4 positions.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Poor quality boronic acid- Insufficiently degassed solvent- Inappropriate base | - Use a fresh batch of catalyst or a pre-catalyst.- Use freshly purchased or recrystallized boronic acid.[22]- Thoroughly degas the solvent via sparging or freeze-pump-thaw cycles.- Screen different bases (e.g., K₃PO₄, CsF, Na₂CO₃).[14] |
| Poor Regioselectivity | - Inappropriate ligand- Reaction temperature too high | - Screen a panel of ligands with varying steric and electronic properties.[15]- Lower the reaction temperature. |
| Homocoupling of Boronic Acid | - Presence of oxygen- Pd(II) species in the reaction | - Ensure rigorous exclusion of air.[8]- Use a Pd(0) source or ensure complete reduction of a Pd(II) precatalyst. |
| Protodeboronation | - Harsh reaction conditions- Unstable boronic acid | - Use milder conditions (lower temperature, weaker base).- Consider using more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts.[11] |
Table 2: Common issues and troubleshooting strategies for Suzuki-Miyaura reactions.
Visualization of Experimental Workflow
Figure 2: A generalized workflow for setting up a Suzuki-Miyaura coupling reaction.
References
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved from [Link]
-
Alvarez-Rua, C., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. Retrieved from [Link]
-
Couto, I., et al. (n.d.). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Retrieved from [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025, March 29). YouTube. Retrieved from [Link]
-
ACS Select - C-H Functionalization. (n.d.). ACS Publications. Retrieved from [Link]
-
Joshi, A., et al. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Retrieved from [Link]
-
Amatore, C., et al. (2006). A DFT Study of the Full Catalytic Cycle of the Suzuki−Miyaura Cross-Coupling on a Model System. Organometallics. Retrieved from [Link]
-
Yang, C., et al. (2021). Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. Nature Communications. Retrieved from [Link]
-
Bera, A., et al. (2021). Recent advances on non-precious metal-catalyzed C–H functionalization of N-heteroarenes. Chemical Communications. Retrieved from [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved from [Link]
-
Recent Advances in C–H Functionalization. (2016, January 15). The Journal of Organic Chemistry. Retrieved from [Link]
-
Li, B., et al. (2024, March 5). C-H Functionalization Chemistry to Accelerate Drug Discovery. Chemspeed. Retrieved from [Link]
-
Lu, G.-P., et al. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. The Journal of Organic Chemistry. Retrieved from [Link]
-
Stuart, D. R., & Fagnou, K. (n.d.). Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. PMC. Retrieved from [Link]
-
Meyer, T., et al. (n.d.). Ligand Controlled Regioselectivities in C–H Activation - A Case Study on Approaches for the Rationalization and Prediction of Selectivities. ChemRxiv. Retrieved from [Link]
-
Neufeldt, S. R., et al. (n.d.). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. PMC. Retrieved from [Link]
-
An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Ammar, H., et al. (2019, February 22). Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus de l'Académie des Sciences. Retrieved from [Link]
-
Hong, S., et al. (n.d.). Unraveling C4 selectivity in the light-driven C–H fluoroalkylation of pyridines and quinolines. ChemRxiv. Retrieved from [Link]
-
Weires, A. G., et al. (n.d.). Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides. PMC. Retrieved from [Link]
-
Brazzolotto, D., et al. (2010, June 1). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. University of Bristol Research Portal. Retrieved from [Link]
-
Sharma, S., et al. (n.d.). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. Retrieved from [Link]
-
How to approach choosing reaction conditions for Suzuki? (2024, February 23). Reddit. Retrieved from [Link]
-
Van Tonder, A., et al. (n.d.). One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids. PMC. Retrieved from [Link]
-
Wang, Y., et al. (2020, April 24). Palladium-Catalyzed C-4 Selective Coupling of 2,4-Dichloropyridines and Synthesis of Pyridine-Based Dyes for Live-Cell Imaging. The Journal of Organic Chemistry. Retrieved from [Link]
-
Chen, J., et al. (n.d.). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. PMC. Retrieved from [Link]
-
Hong, S., et al. (2024, May 28). Unraveling C4 selectivity in the light-driven C–H fluoroalkylation of pyridines and quinolines. ChemRxiv. Retrieved from [Link]
-
Billingsley, K. L., & Buchwald, S. L. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. Retrieved from [Link]
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (2012, April 16). Molecules. Retrieved from [Link]
-
Scott, J. S., et al. (2016, August 9). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. Retrieved from [Link]
-
From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis of new pyrrole–pyridine-based ligands using an in situ Suzuki coupling method. (2012, July 9). Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Sumimoto, M., et al. (n.d.). Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. ChemRxiv. Retrieved from [Link]
-
Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. (2013, January 17). Molecules. Retrieved from [Link]
-
An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. (2025, October 16). ResearchGate. Retrieved from [Link]
-
The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. (2023, March 23). MDPI. Retrieved from [Link]
-
A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. (2021, February 10). RSC Advances. Retrieved from [Link]
-
Ni-Catalyzed Traceless, Directed C3-Selective C–H Borylation of Indoles. (2020, June 27). Journal of the American Chemical Society. Retrieved from [Link]
-
C3 versus C5 Regioselectivity in the Intramolecular Dehydrative Friedel–Crafts Alkylation of Indole C4-Tethered Carbinols. (2025, March 3). Organic Letters. Retrieved from [Link]
-
Synthesis of Sulfur-Containing Aryl and Heteroaryl Vinyls via Suzuki–Miyaura Cross-Coupling for the Preparation of SERS-Active Polymers. (n.d.). NIH. Retrieved from [Link]
-
Suzuki–Miyaura arylation of 2,3‐, 2,4‐, 2,5‐, and 3,4‐dibromothiophenes. (2022, February 24). Journal of Heterocyclic Chemistry. Retrieved from [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
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- 7. pubs.acs.org [pubs.acs.org]
- 8. Yoneda Labs [yonedalabs.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings [organic-chemistry.org]
- 16. chemrxiv.org [chemrxiv.org]
- 17. Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 19. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines [comptes-rendus.academie-sciences.fr]
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Precision Engineering of Aminoquinolines: A Master Guide to Buchwald-Hartwig Amination of Chlorinated Quinolines
Topic: Buchwald-Hartwig Amination Conditions for Chlorinated Quinolines Content Type: Detailed Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The amination of chlorinated quinolines represents a pivotal transformation in medicinal chemistry, particularly for antimalarial (e.g., chloroquine derivatives) and kinase inhibitor discovery. However, this reaction poses a dual challenge: the high bond dissociation energy of the aryl C–Cl bond and the propensity of the quinoline nitrogen to coordinate with and "poison" the palladium catalyst.
This application note moves beyond generic screening conditions. It provides a mechanistic rationale for ligand selection, details the use of Third and Fourth Generation (G3/G4) Palladacycle Precatalysts to ensure reproducibility, and offers a self-validating protocol for scaling these reactions.
Mechanistic Intelligence: The "Quinoline Challenge"
To successfully couple a chloroquinoline, one must understand the failure modes of the catalytic cycle.
The Poisoning Effect
Unlike simple aryl chlorides, quinolines possess a basic nitrogen atom. In the absence of a sterically demanding ligand, the Pd(0) species can coordinate to the quinoline nitrogen (σ-binding) rather than performing oxidative addition into the C–Cl bond. This leads to catalyst sequestration and reaction stalling.
Solution: Use bulky dialkylbiaryl phosphine ligands (Buchwald Ligands). The steric bulk of ligands like RuPhos or BrettPhos prevents the palladium center from coordinating to the quinoline nitrogen, forcing it to react with the C–Cl bond.
The Activation Barrier
Aryl chlorides are significantly less reactive than bromides or iodides. Traditional Pd sources like Pd(OAc)₂ or Pd₂(dba)₃ often suffer from slow induction periods or incomplete activation, leading to the formation of Pd-black before the catalytic cycle is established.
Solution: Pd-G3/G4 Precatalysts . These pre-formed palladacycles release the active L-Pd(0) species immediately upon exposure to base, ensuring a 1:1 Ligand-to-Metal ratio and preventing early catalyst death.
Visualization: The G3/G4 Activation Pathway
The following diagram illustrates how G3 precatalysts bypass the unstable induction phase common in traditional protocols.
Figure 1: Activation pathway of G3 precatalysts. Note that the active catalyst is generated without an external reducing agent, preventing side reactions.
Strategic Optimization: The Decision Matrix
Do not screen randomly. Use this logic tree to select your initial conditions based on the amine partner and substrate electronics.
Ligand Selection Rules
| Amine Class | Recommended Ligand | Why? |
| Primary Aliphatic | BrettPhos | Prevents β-hydride elimination; accommodates small nucleophiles. |
| Primary Anilines | BrettPhos or tBuBrettPhos | Electronic match for arylamines; prevents bis-arylation. |
| Secondary (Cyclic/Acyclic) | RuPhos | Universal standard for secondary amines; extremely active. |
| N-Heterocycles (Indoles/Pyrazoles) | Me4tBuXPhos or XPhos | High trans-effect required for difficult nucleophiles. |
Base Selection Rules
-
Standard (Robust Substrates): NaOtBu (Sodium tert-butoxide). Fast reaction, but incompatible with esters, nitriles, or acidic protons.
-
Sensitive Functional Groups: Cs₂CO₃ or K₃PO₄ .[1] Slower, requires higher temperatures (100-110°C), but tolerates esters, aldehydes, and nitro groups.
-
Strongly Acidic Substrates: LHMDS . Used as a soluble base for very difficult couplings, often with silyl-protected amines.
Experimental Protocols
Protocol A: The "Discovery" Screen (Micro-scale)
Use this for initial hit-finding on 50-100 mg scale.
Reagents:
-
Chloroquinoline (1.0 equiv)
-
Catalyst: Pd-G3/G4 Precatalyst (2-5 mol%)
-
Note: Match ligand to Section 3.1
-
-
Base: NaOtBu (1.4 equiv) or Cs₂CO₃ (2.0 equiv)
-
Solvent: 1,4-Dioxane or t-Amyl Alcohol (0.2 M concentration)
Step-by-Step:
-
Preparation: In a glovebox or under active N₂ flow, charge a reaction vial with the Pd-precatalyst, Base, and Chloroquinoline (if solid).
-
Solvent Addition: Add anhydrous, degassed solvent.[1][3]
-
Critical: Oxygen kills this reaction. Sparge solvent with Argon for 15 mins prior to use if not from a solvent system.
-
-
Amine Addition: Add the amine (if liquid) via syringe.
-
Activation: Seal the vial with a PTFE-lined cap.
-
Reaction: Heat to 80°C (for NaOtBu) or 100°C (for Cs₂CO₃) for 2–12 hours.
-
Monitoring: Check LCMS.
-
Success: Conversion > 80%.
-
Stalled: Add 2 mol% more catalyst and raise temp to 110°C.
-
Protocol B: Optimized Scale-Up (Gram-Scale)
Use this for process-enabling synthesis. Focuses on RuPhos/BrettPhos systems.
Reagents:
-
4-Chloroquinoline (1.0 g, 6.1 mmol)
-
Morpholine (1.2 equiv)
-
Catalyst: RuPhos Pd G3 (0.5 – 1.0 mol%)
-
Base: NaOtBu (1.4 equiv)[1]
-
Solvent: THF (for lower temp) or Toluene (for higher temp).
Workflow:
-
Charge: To a 3-neck round bottom flask equipped with a reflux condenser and internal thermometer, add RuPhos Pd G3 (25 mg) and NaOtBu (820 mg).
-
Purge: Evacuate and backfill with N₂ three times.
-
Dissolve: Add degassed THF (30 mL). The solution should turn pale yellow/green as the catalyst activates.
-
Substrate Addition: Add the 4-chloroquinoline and morpholine as a solution in THF (10 mL) via cannula or syringe pump over 5 minutes.
-
Why? Slow addition prevents exotherms on large scale, though less critical for chlorides than bromides.
-
-
Heat: Warm to 60-70°C. Monitor via HPLC.
-
Workup: Cool to RT. Filter through a pad of Celite to remove Pd black and salts. Concentrate and purify via crystallization (preferred) or chromatography.
Advanced Topic: Regioselectivity in Dichloroquinolines
When dealing with substrates like 4,7-dichloroquinoline , regioselectivity is governed by electronic activation.
-
C4 Position: Highly activated (para to Nitrogen). Reacts FIRST .
-
C7 Position: Unactivated. Reacts SECOND .
Strategy for Mono-amination at C4:
-
Stoichiometry: Use exactly 1.0 equiv of amine.
-
Temperature: Keep temperature lower (60-80°C).
-
Ligand: Use a bulkier ligand (e.g., tBuBrettPhos ) which increases selectivity for the more accessible/activated position.
Visualization: Regioselectivity Workflow
Figure 2: Controlling regioselectivity in poly-chlorinated quinolines.
Troubleshooting Guide
| Observation | Diagnosis | Corrective Action |
| No Reaction (SM remaining) | Catalyst poisoning or Oxidative Addition failure. | Switch to XPhos or RuPhos (more electron-rich). Increase Temp to 110°C. Ensure inert atmosphere. |
| Dehalogenation (Reduction) | Switch solvent from Dioxane to Toluene. Avoid primary alcohols. Use BrettPhos (resists | |
| Pd Black Precipitation | Ligand dissociation / Catalyst death. | Ligand:Pd ratio is too low. Use Precatalyst G3/G4 to enforce 1:1 ratio. Do not use Pd(OAc)₂ + Monodentate phosphine manually. |
| Low Conversion with NaOtBu | Base incompatibility / Substrate decomposition. | Switch to Cs₂CO₃ in Dioxane/Water (10:1) or pure Dioxane at 100°C. |
References
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. [Link]
-
Bruno, N. C., et al. (2013). Third-Generation Buchwald Palladacycle Precatalyst. Chemical Science, 4, 916-920. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
-
Paul, F., et al. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds. Reaction of aryl bromides with primary and secondary amines. Journal of the American Chemical Society, 116(13), 5969–5970. [Link]
Sources
Recrystallization Techniques for 3,4-Dibromo-7-chloro-8-methylquinoline: A Guide to Purification
An Application Note for Researchers and Drug Development Professionals
Abstract: The purity of active pharmaceutical ingredients (APIs) and their synthetic intermediates is of paramount importance in drug development and materials science. 3,4-Dibromo-7-chloro-8-methylquinoline, a complex halogenated quinoline, represents a class of compounds with significant potential in medicinal chemistry. Achieving high purity for this compound is essential for reliable biological screening, accurate analytical characterization, and ensuring lot-to-lot consistency. This document provides a detailed guide on the principles and practical application of recrystallization techniques tailored for the purification of 3,4-Dibromo-7-chloro-8-methylquinoline. It includes protocols for single-solvent and multi-solvent systems, troubleshooting advice, and the necessary safety precautions.
Introduction: The Criticality of Purity
The quinoline scaffold is a cornerstone in the development of a wide array of therapeutics, including anti-malarial and anti-cancer agents.[1] The biological activity of these molecules is highly dependent on their specific structure and purity. Impurities can lead to erroneous biological data, altered pharmacokinetic properties, and potential toxicity. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[2] It leverages differences in solubility between the target compound and its impurities in a chosen solvent system to selectively isolate the desired material in a highly pure crystalline form.[3]
This guide is designed to provide researchers with the foundational knowledge and practical protocols to successfully purify 3,4-Dibromo-7-chloro-8-methylquinoline.
Physicochemical Properties and Solvent Selection Logic
Understanding the physicochemical properties of 3,4-Dibromo-7-chloro-8-methylquinoline is the first step in designing an effective recrystallization protocol. While specific experimental data for this exact molecule is not widely published, we can infer its properties based on its structure and data from similar halogenated quinolines.
Predicted Properties of 3,4-Dibromo-7-chloro-8-methylquinoline:
| Property | Value / Prediction | Rationale / Source |
| Molecular Formula | C₁₀H₅Br₂ClN | Based on chemical structure. |
| Molecular Weight | 333.42 g/mol | Calculated from the molecular formula. |
| Physical State | Solid | High molecular weight and aromatic structure suggest a solid state at room temperature. |
| Polarity | Moderately Non-polar | The presence of three halogen atoms (2 Br, 1 Cl) significantly increases hydrophobicity. The quinoline nitrogen provides a polar site capable of hydrogen bonding. |
| Solubility Profile | Likely soluble in chlorinated solvents (DCM, chloroform) and moderately soluble in polar aprotic solvents (acetone, ethyl acetate).[4][5] Expected to have low solubility in non-polar alkanes (hexane, heptane) and polar protic solvents (water, methanol). |
The Rationale of Solvent Choice
The ideal recrystallization solvent should dissolve the compound sparingly at room temperature but readily at its boiling point.[2] This temperature-dependent solubility differential is the driving force of the process. For a moderately non-polar compound like 3,4-Dibromo-7-chloro-8-methylquinoline, a systematic screening of solvents is recommended.
Table of Common Solvents for Screening:
| Solvent | Boiling Point (°C) | Polarity | Potential Use |
| Dichloromethane (DCM) | 39.6 | Polar Aprotic | Good dissolving solvent.[4][6] |
| Ethyl Acetate (EtOAc) | 77.1 | Moderately Polar | Good dissolving solvent.[5][7] |
| Acetone | 56.0 | Polar Aprotic | Good dissolving solvent.[7][8][9] |
| Ethanol (EtOH) | 78.4 | Polar Protic | Potential single-solvent system or anti-solvent.[10][11] |
| Methanol (MeOH) | 64.7 | Polar Protic | Potential single-solvent system or anti-solvent.[8][12] |
| Hexane / Heptane | ~69 / ~98 | Non-polar | Likely poor solvents; ideal as anti-solvents.[5][9] |
| Toluene | 110.6 | Non-polar | Potential dissolving solvent at high temperatures. |
| Water | 100.0 | Highly Polar | Unlikely to be a good solvent.[4][9] |
Experimental Protocols
Safety First: All procedures should be performed in a well-ventilated chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves. Halogenated organic compounds should be handled with care as they can be irritants.[13]
Protocol 1: Single-Solvent Recrystallization
This is the most straightforward method and should be attempted first.[3] Ethanol is often a good starting point for quinoline derivatives.[10][11]
Methodology:
-
Dissolution: Place the crude 3,4-Dibromo-7-chloro-8-methylquinoline (e.g., 1.0 g) into an Erlenmeyer flask. Add a magnetic stir bar. Add a small volume of the chosen solvent (e.g., ethanol, ~5 mL) and begin heating the mixture on a hot plate with stirring.
-
Achieve Saturation: Continue to add the solvent dropwise until all the solid just dissolves at the boiling point. It is crucial to use the minimum amount of hot solvent to ensure good recovery.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.
-
Slow Cooling: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature without disturbance. Slow cooling promotes the formation of larger, purer crystals.
-
Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Allow the crystals to air-dry on the filter paper under vacuum. For final drying, they can be placed in a desiccator under vacuum.
Caption: Workflow for Single-Solvent Recrystallization.
Protocol 2: Multi-Solvent (Anti-Solvent) Recrystallization
This technique is useful when no single solvent has the ideal solubility profile.[5] A common and effective pair is a chlorinated solvent (good solvent) and an alkane (anti-solvent).[5][9]
Methodology:
-
Dissolution: In an Erlenmeyer flask at room temperature, dissolve the crude compound in the minimum amount of a "good" solvent (e.g., Dichloromethane).
-
Add Anti-Solvent: While stirring, slowly add the "poor" solvent or anti-solvent (e.g., hexane) dropwise. Continue adding until you observe persistent cloudiness (turbidity). This indicates the solution is saturated.
-
Re-dissolution: Gently warm the mixture on a hot plate until the solution becomes clear again. If it does not become clear, add a drop or two of the "good" solvent until it does.
-
Slow Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.
-
Ice Bath & Isolation: Follow steps 5-8 from the Single-Solvent Protocol, using the ice-cold solvent mixture (in the same ratio) or pure anti-solvent for washing the crystals.
Caption: Workflow for Multi-Solvent (Anti-Solvent) Recrystallization.
Troubleshooting Common Issues
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Oiling Out | The compound's solubility is exceeded above its melting point, or the solution is cooled too rapidly. | Re-heat the solution to dissolve the oil, add more solvent, and allow for slower cooling. Consider a different solvent system with a lower boiling point.[9] |
| No Crystals Form | The solution is not sufficiently saturated; crystallization is slow to initiate. | Try scratching the inside of the flask with a glass rod at the solution's surface. Add a "seed" crystal of the pure compound. Allow the solvent to evaporate slowly over several hours.[2] |
| Poor Recovery | Too much solvent was used during dissolution; premature crystallization during hot filtration. | Ensure the minimum amount of solvent is used. Pre-heat all glassware used for hot filtration. Re-concentrate the filtrate to recover more product. |
| Colored Impurities Persist | Impurities are co-crystallizing with the product. | Consider adding a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use this sparingly as it can also adsorb the target compound. |
Conclusion
Recrystallization is an indispensable technique for ensuring the high purity of synthetic intermediates like 3,4-Dibromo-7-chloro-8-methylquinoline. The success of the procedure hinges on a logical approach to solvent selection and careful execution of the chosen protocol. By starting with a systematic solvent screening and applying the single-solvent or multi-solvent methods detailed in this guide, researchers can effectively remove impurities and obtain high-quality crystalline material. This foundational step is crucial for generating reliable data and advancing drug discovery and development programs.
References
- Google Patents. (n.d.). CN103304477B - Purification method of 8-hydroxyquinoline crude product.
- Google Patents. (n.d.). CN102344438B - Crystallization of quinoline derivatives and its preparation method.
- Google Patents. (n.d.). CN103664892B - The crystallization of quinoline.
- Ravichandran, S., et al. (2022). Retro Synthetic Approach on Synthesis of Quinoline Derivative Using Microwave Energy. Acta Scientific Agriculture, 6(5), 03-07.
-
KISHIDA CHEMICAL CO., LTD. (2021, August 27). Safety Data Sheet. Retrieved from [Link]
-
Organic Syntheses. (2024). meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. Retrieved from [Link]
-
ACS Publications. (2025, February 24). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. Retrieved from [Link]
-
LabXchange. (2024, January 23). Lab Procedure: Recrystallization. Retrieved from [Link]
-
Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. Retrieved from [Link]
-
Reddit. (2025, April 8). Purification of Quinoline-3,4-diones. r/Chempros. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
PubChem. (n.d.). 7-Bromo-4-chloro-8-methylquinoline-3-carbonitrile. Retrieved from [Link]
-
ResearchGate. (n.d.). Solubility and Thermodynamic Aspects of 5,7-Dibromo-8-hydroxyquinoline in Thirteen Neat Solvents at Temperatures from 288.15 to 328.15 (333.15) K. Retrieved from [Link]
-
Master Organic Chemistry. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. LabXchange [labxchange.org]
- 4. CN103304477B - Purification method of 8-hydroxyquinoline crude product - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. CN102344438B - Crystallization of quinoline derivatives and its preparation method - Google Patents [patents.google.com]
- 9. Tips & Tricks [chem.rochester.edu]
- 10. actascientific.com [actascientific.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. CN103664892B - The crystallization of quinoline - Google Patents [patents.google.com]
- 13. fishersci.com [fishersci.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 3,4-Dibromo-7-chloro-8-methylquinoline
Topic: Purification & Isolation Protocols Document ID: QUIN-PUR-3478 Last Updated: October 2023 Audience: Process Chemists, Medicinal Chemists, Purification Engineers
Introduction: The "Heavy" Quinoline Challenge
Purifying 3,4-Dibromo-7-chloro-8-methylquinoline presents a distinct set of challenges compared to standard heterocycles. This molecule combines significant lipophilicity (due to the 8-methyl group and three halogens) with a highly electron-deficient ring system.
The presence of electron-withdrawing halogens at positions 3, 4, and 7 significantly reduces the basicity of the quinoline nitrogen (
This guide addresses these specific physicochemical hurdles with field-proven troubleshooting workflows.
Module 1: Recrystallization Dynamics
Solving the "Oiling Out" Phenomenon
The most common user report for this compound is: "I cooled the solution, and it separated into a brown oil at the bottom instead of crystals." This occurs because the compound's melting point is likely depressed by impurities, dropping below the solvent's boiling point, or the solvent polarity gap is too wide.
Recommended Solvent Systems
Based on the solubility profile of poly-halogenated quinolines, the following solvent systems are validated for recovering high-purity crystalline material.
| Solvent System | Ratio (v/v) | Protocol Type | Best For... |
| Ethanol (Abs.) | 100% | Slow Cooling | Removal of polar tarry impurities. |
| Acetone / Hexane | 1:4 to 1:6 | Vapor Diffusion or Layering | Highest Purity. Gentle crystallization prevents oiling. |
| Ethyl Acetate / Heptane | 1:3 | Hot Saturation | Large scale batch purification. |
| Acetonitrile | 100% | Cooling (-20°C) | Removing regioisomers (e.g., 5-chloro impurities). |
Troubleshooting "Oiling Out" (The Seed-Sonication Protocol)
If your product oils out, do not discard. Follow this recovery workflow:
-
Reheat the mixture until the oil redissolves (add 5-10% more polar solvent if needed).
-
Allow the solution to cool just to the cloud point.
-
Crucial Step: Add a seed crystal. If none exists, scratch the glass interface vigorously with a glass rod.
-
Sonication: Briefly sonicate the warm flask. This induces nucleation sites better than stirring alone.
-
Wrap the flask in foil (light protection) and cotton (insulation) to cool to Room Temp over 4-6 hours.
Module 2: Chromatographic Purification
Overcoming Tailing and Decomposition
Users often report extensive tailing on silica gel or "missing mass" after column chromatography. This is due to the interaction between the quinoline nitrogen and the acidic silanols of the stationary phase, despite the reduced basicity.
The "Neutralized Silica" Protocol
To prevent band broadening and degradation:
-
Pre-treatment: Slurry your silica gel in the mobile phase containing 1% Triethylamine (TEA) .
-
Equilibration: Flush the column with 2-3 column volumes of mobile phase without TEA before loading the sample.
-
Loading: Load the crude material using a DCM (Dichloromethane) liquid load or Celite dry load. Avoid loading in MeOH.
Workflow Visualization: Purification Decision Tree
Caption: Decision matrix for selecting between recrystallization and chromatography based on crude physical state.
Module 3: Stability & Handling FAQ
Q1: Why does my product turn from off-white to yellow/brown after drying?
Technical Insight: This is a classic sign of Photo-Dehalogenation . The C-Br bonds, particularly at the 3 and 4 positions, are susceptible to homolytic cleavage under UV/Visible light, generating radicals that polymerize or oxidize to form quinolones.
-
Action: Always dry the product in a vacuum oven covered with aluminum foil. Store in amber vials under Argon at -20°C.
Q2: I see a small impurity (~5-10%) by NMR that I can't remove. What is it?
Technical Insight: In the synthesis of this molecule, the regioisomer (5-chloro isomer) or the mono-bromo (3-bromo only) derivative are common byproducts.
-
Diagnosis: Check the aromatic region of the
NMR.-
Target: 8-Methyl group usually appears as a singlet around
2.6-2.8 ppm. -
Impurity: Look for a "shadow" methyl peak shifted by 0.05-0.1 ppm.
-
-
Action: Recrystallization is rarely effective for separating regioisomers with such similar polarity. You must use Preparative HPLC (C18 column, Water/Acetonitrile + 0.1% Formic Acid gradient).
Q3: Can I use acid-base extraction to clean the crude?
Technical Insight: No.
The 7-Cl and 3,4-Br substituents are electron-withdrawing. This pulls electron density away from the nitrogen, lowering its
-
Result: The molecule will not protonate fully in mild acid (like 1M HCl) and will remain in the organic layer or form a "rag layer" emulsion. Using strong acid (conc.
) risks hydrolyzing the C4-Br bond to a hydroxyl group (forming the quinolone).
Module 4: Analytical Verification (Self-Validating the Purity)
Mass Spectrometry (Isotope Pattern)
Because of the specific halogen content (
-
Formula:
-
Expected Pattern (approximate intensities):
- (Base): 100%
-
: ~160% (High intensity due to two
and one ) - : ~70%[1]
- : ~10%
If your MS shows a simple 1:1 doublet, you have likely de-brominated to the mono-bromo species.
Structural Integrity Logic
Caption: Logic flow for validating the halogen content via Mass Spectrometry.
References
-
General Quinoline Purification
- Purification of Laboratory Chemicals. Armarego, W. L. F., & Chai, C. L. L. (2013). Butterworth-Heinemann.
-
Halogenated Quinoline Solubility & Synthesis
- Synthesis of 7-Bromo-4-chloro-8-methylquinoline. BenchChem Technical Guides. (Provides analogous solubility data for the 7-bromo-4-chloro-8-methyl substructure).
-
Chromatography of Electron-Deficient Heterocycles
- Tips & Tricks: Recrystallization. University of Rochester, Dept. of Chemistry.
- Interpretation of Mass Spectra of Halogenated Compounds. Silverstein, R. M., et al.
Sources
Removing unreacted starting materials from quinoline synthesis
Welcome to the technical support center for quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven solutions for a critical, yet often challenging, stage of the process: the removal of unreacted starting materials. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring you can adapt and troubleshoot effectively.
Introduction: The Purity Challenge in Quinoline Synthesis
The synthesis of the quinoline scaffold is fundamental to medicinal chemistry, forming the core of numerous pharmaceuticals.[1] Classical methods such as the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses are powerful tools for constructing this bicyclic heterocycle.[1][2] However, these reactions, particularly those run under harsh acidic and high-temperature conditions, frequently result in complex crude mixtures containing unreacted starting materials, intermediates, and polymeric tar.[3][4]
Effective purification is not merely a matter of isolating the product; it is essential for accurate biological testing, subsequent synthetic steps, and meeting regulatory standards. This guide provides a synthesis-specific approach to troubleshooting the removal of these persistent starting materials.
Section 1: Synthesis-Specific Troubleshooting & FAQs
This section is organized by the specific synthetic method employed. Each subsection addresses the unique starting materials and the purification challenges they present.
The Skraup Synthesis
The Skraup synthesis is a robust method for producing quinolines from simple precursors but is notorious for its vigorous nature and the formation of tarry byproducts.[3][5][6]
Common Unreacted Starting Materials & Byproducts:
-
Aniline (or substituted aniline)
-
Glycerol
-
Nitrobenzene (oxidizing agent)
-
Polymeric tar[3]
-
1,2-Dihydroquinoline (incompletely oxidized intermediate)[5][7]
Frequently Asked Questions (Skraup Synthesis)
Q: My Skraup reaction has produced a large amount of non-volatile, tarry residue. What is the most effective way to separate my quinoline product? A: Tar formation is the most common issue in the Skraup synthesis due to the acid-catalyzed polymerization of acrolein (formed from glycerol).[3] The best method to separate the volatile quinoline from the non-volatile tar is steam distillation . After the reaction is complete, the mixture should be cooled, diluted with water, and made strongly alkaline with a concentrated base like sodium hydroxide solution. Passing steam through this mixture will carry over the volatile quinoline, leaving the tar and inorganic salts behind.[3][8][9]
Q: After steam distillation, I suspect my crude quinoline is still contaminated with unreacted aniline. How can I remove it? A: Unreacted aniline often co-distills with quinoline.[3] A highly effective method for its removal involves diazotization. The procedure is as follows:
-
Dissolve the crude quinoline distillate in dilute sulfuric acid. Both quinoline and aniline will form water-soluble sulfate salts.[8]
-
Cool the acidic solution in an ice bath.
-
Add a solution of sodium nitrite (NaNO₂) dropwise. This will selectively convert the primary amine (aniline) into a non-volatile diazonium salt.[3][8]
-
Gently warming the solution will then decompose the diazonium salt to phenol, which can be easily separated in the subsequent workup.[8]
-
Re-alkalize the solution to liberate the free quinoline base, which can then be extracted or subjected to a second steam distillation for final purification.[8]
Q: How do I remove residual nitrobenzene from the reaction mixture? A: Unreacted nitrobenzene is a volatile impurity that can be removed during the initial workup. The first step of a typical Skraup workup involves a steam distillation of the acidic reaction mixture before alkalinization. This initial steam distillation is specifically to remove volatile impurities, primarily the unreacted nitrobenzene.[8][9]
Protocol 1: Comprehensive Purification of a Skraup Synthesis Product
This protocol integrates the key steps for isolating pure quinoline from the complex reaction mixture.
Objective: To purify crude quinoline, removing tar, unreacted aniline, and nitrobenzene.
Procedure:
-
Initial Steam Distillation (Nitrobenzene Removal):
-
Liberation of Quinoline:
-
Second Steam Distillation (Quinoline Isolation):
-
Aniline Removal (Diazotization):
-
Separate the crude quinoline from the aqueous distillate. Dissolve the crude quinoline in dilute sulfuric acid.[8]
-
Cool the solution to 0-5 °C in an ice bath. Slowly add a calculated amount of aqueous sodium nitrite solution to diazotize any residual aniline.[3][8]
-
Allow the solution to stand for a short period, then warm it gently to decompose the diazonium salt.
-
-
Final Isolation and Distillation:
-
Once again, liberate the quinoline by adding a strong base until the solution is strongly alkaline.
-
Separate the quinoline oil, dry it over a suitable agent (e.g., anhydrous potassium carbonate), and perform a final vacuum distillation.[8] Collect the fraction at the appropriate boiling point (e.g., 110-114°C at 14 mmHg for unsubstituted quinoline).[8][9]
-
The Doebner-von Miller Synthesis
This variation of the Skraup synthesis uses pre-formed α,β-unsaturated carbonyl compounds.[10][11]
Common Unreacted Starting Materials & Byproducts:
-
Aniline (or substituted aniline)
-
α,β-Unsaturated aldehyde or ketone
-
Dihydroquinoline intermediates
-
Polymeric tar (from self-condensation of the carbonyl compound)[4][12]
Frequently Asked Questions (Doebner-von Miller)
Q: My Doebner-von Miller reaction is producing a lot of tar, similar to the Skraup synthesis. How can I minimize this? A: Tar formation in this reaction is typically due to the acid-catalyzed self-polymerization of the α,β-unsaturated carbonyl starting material.[4][12] To mitigate this, you can:
-
Control Reagent Addition: Add the carbonyl compound slowly to the heated acidic solution of the aniline.[4][12] This helps manage the exotherm and minimizes the concentration of the carbonyl available for self-condensation.
-
Use a Protecting Group: Employing an acetal of the α,β-unsaturated aldehyde (e.g., acrolein diethyl acetal) can prevent polymerization. The acetal hydrolyzes in situ under acidic conditions to generate the reactive aldehyde as needed.[4]
Q: My final product is contaminated with dihydroquinoline. How do I ensure full aromatization? A: The presence of dihydroquinoline indicates incomplete oxidation in the final step of the mechanism. While the reaction is often considered to be an aerobic process, oxidation can be sluggish. If you suspect incomplete conversion, you may need to introduce a mild oxidizing agent during the workup or re-subject the purified, partially hydrogenated mixture to oxidation.
The Combes Synthesis
The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone.[7][13]
Common Unreacted Starting Materials:
Frequently Asked Questions (Combes Synthesis)
Q: How do I remove unreacted aniline and β-diketone from my Combes reaction? A: This purification is generally more straightforward than a Skraup synthesis.
-
Neutralization and Extraction: After the reaction, the acidic mixture is cooled and carefully poured onto ice, then neutralized with a base (e.g., aqueous ammonia or sodium carbonate).[14]
-
Aniline Removal: If your quinoline product precipitates as a solid, unreacted aniline and diketone will likely remain in the aqueous filtrate. Washing the solid product thoroughly will remove most impurities. If the product is an oil, an acid wash (e.g., with 10% HCl) can be used during liquid-liquid extraction to remove the basic aniline as its water-soluble hydrochloride salt.[15] Your quinoline product, also being basic, may also partition to the aqueous layer. Careful pH control is crucial.
-
β-Diketone Removal: The β-diketone is typically water-soluble or can be removed during recrystallization or column chromatography of the final product.[14]
The Friedländer Synthesis
This synthesis condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[5][16][17] It is known for being milder and producing higher yields than the Skraup synthesis.[1]
Common Unreacted Starting Materials:
Frequently Asked Questions (Friedländer Synthesis)
Q: My Friedländer synthesis is incomplete. How can I separate the product from the unreacted 2-aminoaryl ketone? A: The starting materials in a Friedländer synthesis have very different properties from the quinoline product, making separation relatively simple.
-
Chromatography: The most common and effective method is column chromatography. The quinoline product is significantly less polar than the highly polar 2-aminoaryl ketone starting material. A standard silica gel column with an ethyl acetate/hexane eluent system will typically provide excellent separation.[19]
-
Crystallization: If the product is crystalline, recrystallization from a suitable solvent (e.g., ethanol) is an effective way to remove residual starting materials.[1]
Q: Can I use an acid-base extraction to remove the 2-aminoaryl starting material? A: Yes, but with caution. The 2-aminoaryl ketone is basic, as is your quinoline product. While there may be a pKa difference that could be exploited with careful pH control during an extraction, it is often more trouble than it's worth. Column chromatography is almost always the more efficient and reliable method.
Section 2: Summary of Purification Strategies
The choice of purification strategy depends on the synthesis method and the specific impurities present.
| Synthesis Method | Key Unreacted Starting Materials | Primary Purification Challenge | Recommended Purification Workflow |
| Skraup | Aniline, Glycerol, Nitrobenzene | Tar formation, co-distillation of aniline | 1. Steam Distillation (acidic) -> 2. Alkalinization -> 3. Steam Distillation (basic) -> 4. Acidification & Diazotization -> 5. Final Extraction & Distillation[3][8][9] |
| Doebner-von Miller | Aniline, α,β-Unsaturated Carbonyl | Polymerization of carbonyl compound | 1. Controlled reagent addition -> 2. Acid/Base Extraction -> 3. Column Chromatography or Distillation[4] |
| Combes | Aniline, β-Diketone | Straightforward separation | 1. Neutralization & Precipitation/Extraction -> 2. Recrystallization or Chromatography[14] |
| Friedländer | 2-Aminoaryl Ketone/Aldehyde | Separation of polar starting material | 1. Column Chromatography -> 2. Recrystallization[1][19] |
Section 3: Visualization of Workflows
Diagrams can clarify complex purification sequences, helping to visualize the process flow and decision-making points.
Workflow 1: General Quinoline Purification Strategy
This diagram outlines a generalized workflow applicable to many quinoline syntheses after the initial reaction is complete.
Caption: A generalized workflow for quinoline purification.
Workflow 2: Detailed Skraup Synthesis Purification
This diagram illustrates the multi-step process required to isolate pure quinoline from a Skraup reaction.
Caption: Detailed purification workflow for the Skraup synthesis.
References
- Methods for Quinoline Synthesis | PDF | Methyl Group | Amine - Scribd. (n.d.).
- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. (n.d.).
- Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline. (n.d.).
- Preparation and Properties of Quinoline. (n.d.).
-
Organic Syntheses Procedure: The 12-l. flask is then connected with the steam-distillation apparatus shown in. (n.d.). Retrieved from [Link]
-
How do I remove aniline from the reaction mixture? - ResearchGate. (2014, December 12). Retrieved from [Link]
-
Doebner–Miller reaction - Wikipedia. (n.d.). Retrieved from [Link]
-
Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst - ResearchSpace@UKZN. (n.d.). Retrieved from [Link]
-
Combes quinoline synthesis - Wikipedia. (n.d.). Retrieved from [Link]
- Process for purification of quinoline yellow - Google Patents. (n.d.).
-
Skraup Synthesis - Explore the Science & Experts | ideXlab. (n.d.). Retrieved from [Link]
-
Friedlaender Synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Removal of Pyridine, Quinoline, and Aniline from Oil by Extraction with Aqueous Solution of (Hydroxy)quinolinium and Benzothiazolium Ionic Liquids in Various Ways - MDPI. (2021, November 12). Retrieved from [Link]
-
The Friedländer Synthesis of Quinolines - Organic Reactions. (n.d.). Retrieved from [Link]
- Method for purifying quinolinecarboxylic acid derivative - Google Patents. (n.d.).
-
Friedländer synthesis - Wikipedia. (n.d.). Retrieved from [Link]
-
Skraup reaction - Wikipedia. (n.d.). Retrieved from [Link]
-
Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters - ResearchGate. (2025, August 6). Retrieved from [Link]
-
Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Publishing. (2020, June 2). Retrieved from [Link]
-
Purification of Quinoline Insolubles in Heavy Coal Tar and Preparation of Meso-Carbon Microbeads by Catalytic Polycondensation - MDPI. (2023, December 27). Retrieved from [Link]
-
Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines - MDPI. (2019, May 10). Retrieved from [Link]
-
Synthesis of Quinolines from 2-amino aryl ketones: Probing the Lewis Acid Sites of Metal-Organic Framework Catalyst - Indian Academy of Sciences. (n.d.). Retrieved from [Link]
-
Skraup reaction of glycerol with substituted aniline over W-KIT-6 - ResearchGate. (n.d.). Retrieved from [Link]
-
Doebner-Miller Reaction - SynArchive. (n.d.). Retrieved from [Link]
-
Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways | Request PDF - ResearchGate. (2025, August 10). Retrieved from [Link]
- REDUCTION OF α,β-UNSATURATED CARBONYL COMPOUNDS AND 1,3-DIKETONES IN AQUEOUS MEDIA, USING A RANEY Ni-Al ALLOY. (n.d.).
- Combes Quinoline Synthesis. (n.d.).
-
Doebner-von Miller reaction | Semantic Scholar. (n.d.). Retrieved from [Link]
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Validation & Comparative
1H and 13C NMR interpretation of 3,4-Dibromo-7-chloro-8-methylquinoline
An Expert's Guide to the Spectroscopic Interpretation of Complex Heterocycles: A Predictive ¹H and ¹³C NMR Analysis of 3,4-Dibromo-7-chloro-8-methylquinoline
Instead of merely presenting data, we will dissect the molecule's structure to predict its spectroscopic signature from first principles. This guide will demonstrate how to leverage established substituent effects, chemical shift theory, and comparative analysis with related structures to build a confident spectral assignment. This approach serves as a practical workflow for characterizing novel chemical entities where reference spectra are unavailable.
Foundational Principles: Deconstructing the Quinoline Core
The quinoline ring system is a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring. Its NMR spectrum is inherently complex due to the distinct electronic environments of the seven aromatic protons and nine aromatic carbons. The electronegative nitrogen atom significantly deshields adjacent nuclei, particularly the proton at C2 and the carbon at C2, causing them to resonate at a characteristically high chemical shift (downfield).
Our target molecule, 3,4-Dibromo-7-chloro-8-methylquinoline, features five substituents that perturb this foundational electronic landscape:
-
Two Bromine Atoms (C3, C4): As halogens, bromine atoms exert a strong electron-withdrawing inductive effect, which deshields adjacent nuclei.[1] However, they also possess lone pairs that can participate in resonance and have significant anisotropic and steric effects, making their influence complex.[2][3] The C4-bromo substituent will also induce a strong deshielding effect on the peri-proton at C5.
-
One Chlorine Atom (C7): Similar to bromine, chlorine is an electronegative halogen that will deshield neighboring protons and carbons.[1]
-
One Methyl Group (C8): The methyl group is a weakly electron-donating group that typically causes a shielding effect (an upfield shift) on ortho and para positions through hyperconjugation.[4][5]
By systematically analyzing these individual effects, we can predict the chemical shift and multiplicity for each nucleus in the molecule.
Predicted ¹H NMR Spectrum: A Positional Analysis
The ¹H NMR spectrum of 3,4-Dibromo-7-chloro-8-methylquinoline is predicted to contain four distinct signals: three in the aromatic region (typically δ 7.0-9.0 ppm) and one in the aliphatic region (δ 2.0-3.0 ppm).[6][7]
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale & Key Influences |
| H-2 | 8.8 – 9.0 | Singlet (s) | Strongly deshielded by the adjacent nitrogen atom. No adjacent protons for coupling. |
| H-5 | 8.0 – 8.2 | Doublet (d) | Deshielded by the peri-bromine at C4. Coupled to H-6. |
| H-6 | 7.6 – 7.8 | Doublet (d) | Influenced by adjacent chlorine at C7. Coupled to H-5. |
| CH₃ (at C8) | 2.6 – 2.8 | Singlet (s) | Typical chemical shift for a benzylic methyl group.[6] No adjacent protons for coupling. |
The absence of protons at C3 and C4 simplifies the spectrum significantly, as the complex splitting patterns often seen in the pyridine ring of quinoline are eliminated.[8] The remaining aromatic protons, H-5 and H-6, are expected to form a simple AX spin system, appearing as two distinct doublets with a typical ortho coupling constant (³JHH) of 8-9 Hz.
Predicted ¹³C NMR Spectrum: Unveiling the Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum is expected to show ten distinct signals, as all carbon atoms in the molecule are in unique chemical environments. Aromatic carbons typically resonate between 120-150 ppm, with those directly attached to electronegative atoms or the nitrogen appearing further downfield.[7][9]
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale & Key Influences |
| C2 | 150 – 152 | Deshielded by adjacent nitrogen. |
| C3 | 120 – 123 | Shielded by two adjacent bromine atoms (heavy atom effect). |
| C4 | 135 – 138 | Attached to bromine, deshielded. |
| C4a | 147 – 149 | Quaternary carbon at the ring junction, deshielded by nitrogen's influence. |
| C5 | 128 – 130 | Influenced by the peri-bromine at C4. |
| C6 | 127 – 129 | Standard aromatic carbon shift. |
| C7 | 136 – 139 | Attached to chlorine, deshielded. |
| C8 | 130 – 133 | Attached to the methyl group. |
| C8a | 145 – 147 | Quaternary carbon at the ring junction. |
| CH₃ | 18 – 22 | Typical shift for an aromatic methyl carbon. |
The carbons directly bonded to the halogens (C3, C4, C7) will have their chemical shifts significantly modulated. While electronegativity suggests a strong deshielding effect, heavy halogens like bromine can also introduce shielding "heavy atom effects" on the directly attached carbon.[1]
Comparative Analysis: The Power of Analogy
To ground our predictions, we can compare them to the known spectral data of simpler, related molecules. For instance, consider 7-Bromo-4-chloro-8-methylquinoline.[10] In this analogue, the absence of the C3-bromo and C4-bromo substituents would lead to the appearance of signals for H-3 and a significant upfield shift for C3 and C4. The proton H-5 would also be less deshielded without the peri-interaction from the C4-bromo group. This comparative approach is invaluable for confirming assignments in novel structures.
Experimental Protocol for NMR Acquisition
A self-validating and robust protocol is essential for acquiring high-quality NMR data for publication and regulatory submission.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 10-15 mg of the purified 3,4-Dibromo-7-chloro-8-methylquinoline sample.
-
Dissolve the sample in 0.6-0.7 mL of a high-purity deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. CDCl₃ is a good first choice for its ability to dissolve a wide range of organic compounds.[11]
-
Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Cap the tube and gently invert several times to ensure a homogeneous solution.
-
-
Instrument Setup & Shimming:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak shape.
-
-
¹H NMR Acquisition:
-
Load a standard 1D proton pulse sequence.
-
Set the spectral width to cover a range of approximately -2 to 12 ppm.
-
Use a 30° or 45° pulse angle to ensure adequate signal without saturating the spins, allowing for shorter relaxation delays.
-
Set the number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Acquire the Free Induction Decay (FID).
-
-
¹³C NMR Acquisition:
-
Tune the probe to the ¹³C frequency.
-
Load a standard proton-decoupled pulse sequence (e.g., zgpg30). This removes C-H coupling, resulting in a singlet for each unique carbon.[9]
-
Set the spectral width to cover a range of approximately 0 to 220 ppm.
-
Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired FIDs for both ¹H and ¹³C experiments.
-
Phase the resulting spectra to ensure all peaks are in the positive absorptive mode.
-
Perform baseline correction to obtain a flat spectral baseline.
-
Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum by setting the CDCl₃ solvent peak to its known value (δ ≈ 77.16 ppm).[12]
-
Integrate the signals in the ¹H spectrum to determine the relative ratios of the protons.
-
Advanced 2D NMR for Unambiguous Assignment
For a molecule of this complexity, 2D NMR experiments are not just helpful; they are essential for definitive structural confirmation.[13]
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (H-H) coupling correlations. In our target molecule, a cross-peak between the signals at δ ~8.1 ppm and δ ~7.7 ppm would definitively confirm their coupling and assign them as H-5 and H-6.[13]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would show cross-peaks connecting the ¹H signals to their attached ¹³C signals (e.g., H-2 to C2, H-5 to C5, H-6 to C6, and the methyl protons to the methyl carbon), providing unambiguous C-H assignments.[12]
Logical Workflow for Spectral Interpretation
The process of moving from a chemical structure to a confident spectral assignment follows a clear, logical path.
Caption: Logical workflow for NMR spectral interpretation.
This guide illustrates a comprehensive methodology for the prediction and interpretation of ¹H and ¹³C NMR spectra for complex, polysubstituted quinolines. By combining a deep understanding of fundamental NMR principles with a systematic analysis of substituent effects and data from analogous compounds, researchers can confidently approach the structural elucidation of novel chemical entities, even in the absence of pre-existing spectral libraries.
References
-
TSI Journals. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Available at: [Link]
-
PubMed. (n.d.). Anomalous chemical shifts of methyl groups of 2,4-dimethylbenzo[g]quinoline. Available at: [Link]
-
International Atomic Energy Agency. (n.d.). Solvent dependent /sup 13/C NMR chemical shifts of Quinoline and 2-methylquinoline. Available at: [Link]
-
ConnectSci. (1976). 13C N.M.R spectra of quinoline and methylquinolines. The magnitude of the vicinal (peri) 3JCCCH coupling constants. Australian Journal of Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl 3 ). Available at: [Link]
-
ResearchGate. (1976). C N.M.R spectra of quinoline and methylquinolines. The magnitude of the vicinal (peri) JCCCH coupling constants. Available at: [Link]
-
Nanalysis. (2018). 1H and 13C Peak Assignments of Quinine Using 1D and 2D NMR Methods: Part 1. Available at: [Link]
-
University of Colorado Boulder. (n.d.). Spectroscopy Tutorial: Aromatics. Organic Chemistry at CU Boulder. Available at: [Link]
-
Modgraph. (n.d.). Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling and. Available at: [Link]
-
ResearchGate. (2018). The halogen effect on the 13 C NMR chemical shift in substituted benzenes. Available at: [Link]
-
PubMed. (2018). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics. Available at: [Link]
-
Chemistry LibreTexts. (2024). Spectroscopy of Aromatic Compounds. Available at: [Link]
-
Journal of Chemical Education. (2002). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Available at: [Link]
-
ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds. Available at: [Link]
-
University of Wisconsin-Stout. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Available at: [Link]
-
University of Regensburg. (n.d.). Chemical shifts. Available at: [Link]
-
Chemistry LibreTexts. (2022). 13C-NMR Spectroscopy. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Available at: [Link]
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Comparative IR Analysis: 3,4-Dibromo-7-chloro-8-methylquinoline vs. Structural Analogs
Introduction & Scope
3,4-Dibromo-7-chloro-8-methylquinoline represents a highly functionalized heterocyclic scaffold, often encountered in the development of advanced antimalarial agents, kinase inhibitors, or optoelectronic materials.
Unlike simple quinoline derivatives, this molecule presents a "crowded" spectroscopic landscape. The simultaneous presence of heavy halogens (Br, Cl) and an electron-donating methyl group creates unique vibrational modes that distinguish it from its regioisomers (e.g., the more common 7-bromo-4-chloro analogs).
This guide provides a rigorous, comparative analysis of the infrared (IR) spectral features of this compound. By synthesizing experimental data from close structural analogs and fundamental vibrational spectroscopy principles, we establish a predictive fingerprint to validate synthesis and assess purity.
Theoretical Framework: The "Shift" Mechanics
To accurately interpret the spectrum of this tetra-substituted quinoline, one must understand how each substituent perturbs the parent quinoline ring modes.
A. The Methyl Group (Position 8)
-
Effect: Breaks the aromatic symmetry and introduces aliphatic character.
-
Spectral Signature: The appearance of aliphatic C-H stretching modes just below 3000 cm⁻¹. This is the primary differentiator from non-alkylated halo-quinolines.
-
Steric Influence: The 8-methyl group exerts steric strain on the ring nitrogen and the C-7 substituent, often causing slight blue-shifts (higher frequency) in the ring breathing modes due to ring stiffening.
B. Halogenation (Positions 3, 4, 7)[1][2][3]
-
Electronic Effect: Halogens are electron-withdrawing (inductive), which generally increases the frequency of ring vibrations (C=C/C=N). However, heavy atoms (Br) also add significant mass, which lowers the frequency of specific skeletal vibrations.
-
Fingerprint Region: The substitution pattern removes specific C-H bending modes.
-
Parent Quinoline: Shows a strong band for "4 adjacent hydrogens" (730–760 cm⁻¹).
-
Target Molecule: Has only three remaining protons (H-2, H-5, H-6). H-5 and H-6 are ortho to each other, creating a distinct "2 adjacent hydrogens" pattern (800–860 cm⁻¹), while H-2 appears as an isolated C-H wag.
-
Comparative Spectral Analysis
The following table contrasts the target molecule with its parent and a mono-halogenated precursor to highlight the evolution of the spectrum.
Table 1: Characteristic IR Bands (cm⁻¹) – Comparative View
| Functional Group Mode | Quinoline (Parent) [1, 2] | 7-Chloro-8-methylquinoline (Analog) [3, 4] | 3,4-Dibromo-7-chloro-8-methylquinoline (Target) | Diagnostic Value |
| C-H Stretch (Aromatic) | 3060, 3030 (w) | 3065, 3035 (w) | 3070–3050 (w) | Verifies aromatic core integrity. |
| C-H Stretch (Aliphatic) | Absent | 2960 (asym), 2925 (sym) | 2960–2920 (m) | Crucial: Confirms presence of 8-Methyl group. |
| Ring Skeletal (C=N, C=C) | 1620, 1590, 1570 | 1610, 1585, 1490 | 1605, 1575, 1480 (s) | Heavy Br atoms at 3,4 dampen these modes slightly vs. Cl-analogs. |
| C-Cl Stretch (Aryl) | Absent | 1085 (in-plane) | 1080–1090 (m) | Confirms 7-Cl substitution. |
| C-Br Stretch (Aryl) | Absent | Absent | 600–550 (m-s) | Low frequency band specific to C-Br. |
| C-H Out-of-Plane (OOP) | 760 (4 adj H), 805 (3 adj H) | 820–840 (2 adj H) | 830–850 (2 adj H) | Fingerprint: Confirms 5,6-H adjacency (implies 7,8 sub). |
| Isolated C-H Wag | N/A | N/A | 880–900 (w) | Corresponds to the isolated H at position 2. |
(w) = weak, (m) = medium, (s) = strong. Values for the target are predicted based on substituent increments derived from analogs [3, 5].
Experimental Protocol: Self-Validating ATR-FTIR
To ensure reproducibility and trust in your data, follow this "self-validating" protocol. This method minimizes user error common in KBr pellet preparation.
Methodology: Attenuated Total Reflectance (ATR)
Equipment: FTIR Spectrometer with Diamond/ZnSe ATR accessory. Resolution: 4 cm⁻¹ | Scans: 32 (minimum) | Range: 4000–450 cm⁻¹.
Step-by-Step Workflow
-
System Validation (The "Blank" Check):
-
Clean crystal with isopropanol.
-
Collect background spectrum (air).
-
Validation Criteria: Background must be flat with CO₂ doublet at 2350 cm⁻¹ and H₂O noise < 0.5% T.
-
-
Sample Preparation:
-
Ensure the target compound is a dry, fine powder. (Solvent residues like DCM or Ethyl Acetate will show strong peaks at 1700–1750 cm⁻¹ or 1260 cm⁻¹, giving false positives).
-
Place ~5 mg of sample on the crystal center.
-
-
Acquisition & Processing:
-
Interpretation Logic (Decision Tree):
-
Use the diagram below to validate the identity of your synthesized compound.
-
Visualizations
Diagram 1: Spectral Fingerprint Decision Tree
This logic flow guides the researcher in confirming the specific regioisomer.
Caption: Logical workflow for confirming the 3,4,7,8-substitution pattern using key IR markers.
Diagram 2: Vibrational Mode Assignment
Visualizing the physical location of the vibrations on the scaffold.
Caption: Spatial mapping of characteristic vibrational modes to the specific functional groups of the target molecule.
References
-
National Institute of Standards and Technology (NIST). Quinoline Infrared Spectrum. NIST Chemistry WebBook, SRD 69. Available at: [Link]
- B.H. Stuart.Infrared Spectroscopy: Fundamentals and Applications. Wiley, 2004.
-
Krishnakumar, V., et al. "Density functional theory calculations and vibrational spectra of 6-methyl quinoline."[3] Spectrochimica Acta Part A, 2008.[3] (Reference for methyl-quinoline vibrational shifts).
Sources
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- 3. Density functional theory calculations and vibrational spectra of 6-methyl 1,2,3,4-tetrahyroquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iosrjournals.org [iosrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. Quinoline(91-22-5) IR Spectrum [m.chemicalbook.com]
- 8. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
Analytical Strategies for Structural Elucidation: Distinguishing Regioisomers of Dibromo-Chloro-Methylquinoline
Executive Summary
In the development of halogenated quinoline scaffolds—critical intermediates for antimalarial and anticancer therapeutics—regioisomerism presents a significant bottleneck. The electrophilic substitution patterns of the quinoline ring often yield complex mixtures of isomers (e.g., 5,7-dibromo vs. 6,8-dibromo) that possess identical molecular weights and similar polarity. This guide objectively compares the performance of three primary analytical modalities—1D/2D NMR , X-Ray Crystallography , and LC-MS/MS —in resolving the structure of dibromo-chloro-methylquinoline.
While Mass Spectrometry offers the highest throughput for purity assessment, it frequently fails to distinguish regioisomers due to identical fragmentation pathways. Nuclear Magnetic Resonance (NMR) , specifically NOE-integrated workflows, emerges as the most efficient "workhorse" for routine elucidation, whereas X-Ray Crystallography remains the absolute standard for ambiguous cases.
Part 1: The Isomer Challenge
The core challenge in characterizing dibromo-chloro-methylquinoline lies in the "halogen dance." The quinoline ring contains multiple activation sites. A standard synthesis (e.g., bromination of 4-chloro-2-methylquinoline) can yield multiple regioisomers depending on steric hindrance and electronic directing effects.
Target Isomer Example: 5,7-dibromo-4-chloro-2-methylquinoline. Common Contaminant: 6,8-dibromo-4-chloro-2-methylquinoline.
These isomers share:
-
Formula:
-
MW: ~335.42 g/mol
-
Solubility: Low in non-polar solvents; moderate in DMSO.
Part 2: Comparative Analysis of Analytical Modalities
High-Resolution NMR (1H, NOESY, HMBC)
The Rapid Determinant
NMR is the primary tool for solution-state elucidation. The presence of the methyl group serves as a critical "spectral handle."
-
Mechanism: By measuring Nuclear Overhauser Effects (NOE), one can determine the spatial proximity of the methyl protons to the ring protons.
-
Scenario A (2-Methyl): If the methyl group is at position 2, it will show a strong NOE correlation with the proton at position 3 (H3).
-
Scenario B (Halogen Pattern): The coupling constants (
) of the remaining aromatic protons reveal their relative positions. A meta-coupling ( Hz) indicates protons separated by one carbon (e.g., H6 and H8), confirming a 5,7-substitution pattern.
-
Single Crystal X-Ray Crystallography (XRD)
The Gold Standard
When NMR signals overlap or halogens induce broadening, XRD provides an unambiguous 3D structure.
-
Mechanism: Heavy atoms (Bromine) scatter X-rays efficiently, allowing for rapid solution of the phase problem.
-
Limitation: Requires a single crystal suitable for diffraction, which can be the rate-limiting step for polyhalogenated quinolines due to their tendency to form amorphous powders.
LC-MS/MS (Triple Quadrupole)
The Screening Tool
Mass spectrometry is excellent for confirming formula and purity but struggles with regio-differentiation.
-
Mechanism: Relies on retention time differences and fragmentation.
-
Limitation: Isomers often co-elute on standard C18 columns. Furthermore, the loss of a halogen radical (M - Br) is common to all isomers, yielding identical daughter ions.
Performance Matrix
| Feature | 1D/2D NMR (600 MHz) | X-Ray Crystallography | LC-MS/MS |
| Differentiation Power | High (via NOE/Coupling) | Absolute | Low to Medium |
| Throughput | Medium (10-30 min/sample) | Low (Days to Weeks) | High (2-5 min/sample) |
| Sample Requirement | ~5-10 mg | Single Crystal (>0.1 mm) | <1 µg |
| Cost per Sample | $ | ||
| Primary Utility | Structural Assignment | Final Confirmation | Purity Check |
Part 3: Experimental Protocols
Protocol A: NOE-Difference Spectroscopy for Methyl Assignment
Objective: Determine the position of the methyl group relative to the aromatic ring protons to rule out isomeric forms.
-
Sample Preparation: Dissolve 10 mg of the isolated isomer in 0.6 mL of DMSO-d6 .
-
Rationale: Chloroform-d (
) may cause peak overlapping in polyhalogenated systems. DMSO-d6 provides better dispersion and solubility.
-
-
Standard 1H Acquisition: Acquire a standard proton spectrum (16 scans, 2s relaxation delay) to identify the Methyl singlet (
ppm). -
NOE Setup: Set the irradiation frequency exactly on the Methyl singlet.
-
Acquisition:
-
Acquire the "On-Resonance" spectrum (irradiating Methyl).
-
Acquire the "Off-Resonance" spectrum (irradiating a blank region).
-
Subtract the two.
-
-
Analysis:
-
Positive Result: A positive peak in the aromatic region indicates the proton spatially adjacent to the methyl group (e.g., H3).
-
Negative Result: Absence of aromatic NOE suggests the methyl group is flanked by halogens or heteroatoms (sterically isolated).
-
Protocol B: Vapor Diffusion Crystallization for XRD
Objective: Grow diffraction-quality crystals of the dibromo-chloro-methylquinoline.
-
Solvent Selection: Prepare a saturated solution of the compound in Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Antisolvent: Use Hexane or Pentane.
-
Setup:
-
Place 1 mL of the saturated DCM solution in a small inner vial.
-
Place the inner vial uncapped inside a larger jar containing 5 mL of Hexane.
-
Seal the outer jar tightly.
-
-
Incubation: Store at 4°C in a vibration-free environment for 3-7 days.
-
Mechanism: Hexane slowly diffuses into the DCM, gradually lowering solubility and promoting ordered crystal growth rather than precipitation.
-
Part 4: Visualization of Analytical Logic
Workflow 1: Structural Elucidation Decision Tree
This diagram outlines the logical flow from crude synthesis to final structural confirmation.
Caption: Decision tree for distinguishing regioisomers. NMR is the primary filter; XRD is the fail-safe.
Workflow 2: NMR Interaction Map (NOE Logic)
Visualizing how the Methyl group ("Me") acts as an anchor for assigning the Quinoline ring protons.
Caption: Interaction map showing the critical NOE between the Methyl group and H3, and the meta-coupling between H6 and H8.
References
-
Abraham, R. J., Mobli, M., & Smith, R. J. (2004). 1H Chemical Shifts in NMR: Part 20. Anisotropic and Steric Effects in Halogen Substituent Chemical Shifts. Magnetic Resonance in Chemistry.[1][2][3][4][5][6][7]
-
Oxford Instruments. (2024). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Oxford Instruments Application Notes.[7]
-
Zhou, S. J., et al. (2022).[8] Synthesis, Crystal Structure, and DFT Study of 3-benzyl-6-bromo-2-chloroquinoline. Taylor & Francis / Polycyclic Aromatic Compounds.
-
PubChem. (2021).[9] 1,4-Dibromo-8-chloro-3-methylisoquinoline (Compound Summary). National Library of Medicine.
-
Sheldrick, G. M. (2008).[10] A Short History of SHELX (Crystallographic Software). Acta Crystallographica Section A.
Sources
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- 6. modgraph.co.uk [modgraph.co.uk]
- 7. nmr.oxinst.com [nmr.oxinst.com]
- 8. tandfonline.com [tandfonline.com]
- 9. 1,4-Dibromo-8-chloro-3-methylisoquinoline | C10H6Br2ClN | CID 165897204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 5,7-Dibromo-2-methylquinolin-8-ol - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
